molecular formula C19H14ClFN2O2S B11393176 4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate

Cat. No.: B11393176
M. Wt: 388.8 g/mol
InChI Key: SGMXGWPQSXSLGU-UHFFFAOYSA-N
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Description

4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

The synthesis of 4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-fluorophenyl and 5-chloropyrimidine derivatives under specific conditions. The reaction conditions often involve the use of solvents such as ethanol or dioxane, and catalysts like triethylamine or thionyl chloride .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and exerting its biological effects .

Comparison with Similar Compounds

Similar compounds to 4-FLUOROPHENYL 5-CHLORO-2-{[(4-METHYLPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE include:

Properties

Molecular Formula

C19H14ClFN2O2S

Molecular Weight

388.8 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C19H14ClFN2O2S/c1-12-2-4-13(5-3-12)11-26-19-22-10-16(20)17(23-19)18(24)25-15-8-6-14(21)7-9-15/h2-10H,11H2,1H3

InChI Key

SGMXGWPQSXSLGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl

Origin of Product

United States

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